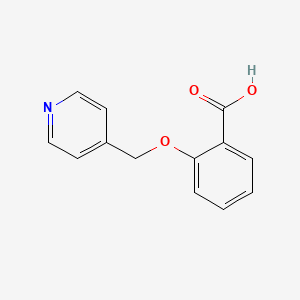

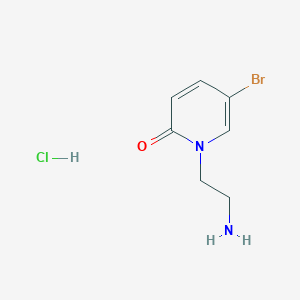

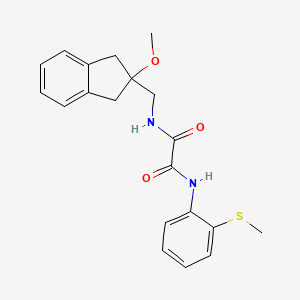

![molecular formula C29H22N2O5S2 B2949548 Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-(thiophen-2-yl)quinoline-4-carboxamido)thiophene-3-carboxylate CAS No. 476366-97-9](/img/structure/B2949548.png)

Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-(thiophen-2-yl)quinoline-4-carboxamido)thiophene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Antitumor Activity

Compounds with the benzo[d][1,3]dioxol moiety have been synthesized and evaluated for their antitumor activities. For instance, a series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were tested against HeLa, A549, and MCF-7 cell lines, showing potent growth inhibition properties . These findings suggest that our compound of interest could potentially be developed as an antitumor agent, given its structural similarities.

Cancer Cell Apoptosis Induction

The ability to induce apoptosis in cancer cells is a critical aspect of anticancer drugs. Preliminary mechanisms of inhibitory effects in similar compounds have shown that they can induce apoptosis and cause cell cycle arrests in cancer cell lines . This indicates that our compound may also possess these properties, making it a candidate for further research in cancer treatment.

Cell Cycle Arrest

Compounds related to our molecule of interest have been observed to cause S-phase and G2/M-phase arrests in cancer cell lines . This is significant because disrupting the cell cycle is a strategy to inhibit cancer cell proliferation. Therefore, our compound could be valuable in studying cell cycle regulation and developing new cancer therapies.

Anticancer Mechanism Exploration

The structural features of the benzo[d][1,3]dioxol moiety allow for the exploration of anticancer mechanisms. For example, compounds with this structure have been used to study the effects on microtubule assembly and tubulin polymerization, which are targets for anticancer agents . Our compound could contribute to this field by providing insights into the structure-activity relationships of anticancer molecules.

Synthesis of Novel Organoselenium Compounds

The benzo[d][1,3]dioxole subunit has been incorporated into the synthesis of novel organoselenium compounds . Given the presence of this subunit in our compound, it could be used to synthesize new organoselenium compounds with potential applications in materials science and catalysis.

Drug Design and Optimization

The unique structure of our compound makes it suitable for drug design and optimization studies. By analyzing the structure-activity relationships, researchers can design more potent analogs and optimize their properties for better therapeutic efficacy .

Molecular Diversity Studies

The compound’s complex structure contributes to molecular diversity, which is crucial in drug discovery. It can serve as a template for generating a library of compounds with varied biological activities, aiding in the identification of new drug candidates .

特性

IUPAC Name |

methyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H22N2O5S2/c1-16-25(13-17-9-10-22-23(12-17)36-15-35-22)38-28(26(16)29(33)34-2)31-27(32)19-14-21(24-8-5-11-37-24)30-20-7-4-3-6-18(19)20/h3-12,14H,13,15H2,1-2H3,(H,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STEDJGIAYHDJQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4)CC5=CC6=C(C=C5)OCO6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H22N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-(thiophen-2-yl)quinoline-4-carboxamido)thiophene-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

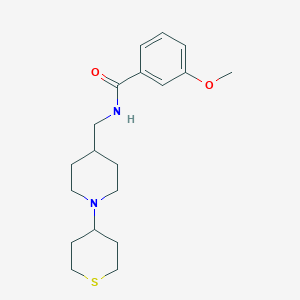

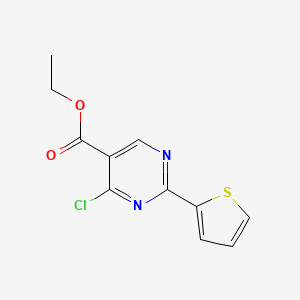

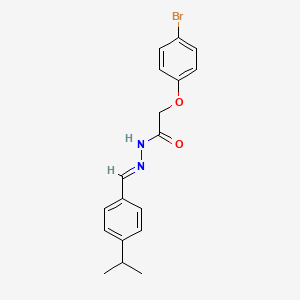

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-cyclopentyloxalamide](/img/structure/B2949469.png)

![5-amino-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,3-dihydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B2949478.png)